molecular formula C14H23NO2 B1324197 2-Undecanoyloxazole CAS No. 898758-45-7

2-Undecanoyloxazole

Cat. No.: B1324197
CAS No.: 898758-45-7
M. Wt: 237.34 g/mol
InChI Key: ZXRINHMDCFEPIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxazole derivatives, such as 2-Undecanoyloxazole, are often synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 237.338 Da, and the mono-isotopic mass is 237.172882 Da .

Scientific Research Applications

Pharmacological Applications

The 2-aminothiazole (2-AT) core, similar in structure to 2-Undecanoyloxazole, is used extensively in medicinal chemistry and drug discovery. It's a key pharmacophore in several drugs, including Famotidine and Cefdinir. Recent studies have expanded its application to areas such as anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das, Sikdar, & Bairagi, 2016).

Corrosion Inhibition

Research on 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, a compound with similarities to this compound, demonstrates its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This application is significant in industries where metal preservation is crucial (Moretti, Guidi, & Fabris, 2013).

Plant Growth Research

In the field of agriculture and horticulture, research on plant growth retardants, including compounds with oxazole structures, provides valuable insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This has implications for understanding cell division, elongation, and senescence in plants (Grossmann, 1990).

Drug Resistance Research

Studies on 2-aryloxazole and 2-arylthiazole scaffolds have focused on their role in inhibiting ATP-binding cassette transporters involved in multi-drug resistance, such as BCRP and MRP1. These studies are pivotal in improving the efficacy of drugs against drug-resistant cancer cells (Colabufo et al., 2009).

Anticancer Drug Research

The 2-anilino-5-aryloxazole derivatives have been identified as inhibitors of VEGFR2 kinase, indicating their potential in anticancer drug development. This underscores the importance of oxazole derivatives in therapeutic applications, especially in treating cancers (Harris et al., 2005).

Anti-Inflammatory Applications

The 2-(2-arylphenyl)benzoxazole moiety has been identified as a new ligand for COX-2 enzymes, showcasing its potential in developing anti-inflammatory drugs. These compounds have shown effectiveness comparable to existing NSAIDs, highlighting the medicinal value of oxazole derivatives (Seth et al., 2014).

Safety and Hazards

Specific safety and hazard information for 2-Undecanoyloxazole is not available in the search results. It’s important to handle all chemicals with appropriate safety measures, and refer to material safety data sheets (MSDS) or other reliable sources for specific safety information .

Future Directions

While specific future directions for 2-Undecanoyloxazole are not available in the search results, oxazole derivatives in general have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being explored for their diverse biological potential and are valuable for medical applications .

Mechanism of Action

Target of Action

Oxazole derivatives, a class to which 2-undecanoyloxazole belongs, have been reported to exhibit a wide spectrum of biological activities . These activities suggest that oxazole derivatives interact with various biological targets, including enzymes and receptors .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, impacting various processes in fungi and bacteria . For instance, some oxazole derivatives can prevent fungal spores from germinating or penetrating the plant . Others can enter the plant and stop fungal infection after it has occurred .

Biochemical Pathways

Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

Understanding the pharmacokinetic and pharmacodynamic principles of antimicrobial therapy can provide better-informed dosing regimens .

Result of Action

Oxazole derivatives have been associated with a range of biological activities, suggesting that they can have various molecular and cellular effects .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the activity of the compound . Additionally, the emergence and spread of antibiotic resistance in environmental reservoirs (i.e., soil, water, wildlife) can impact the efficacy of all antibiotics, including this compound .

Biochemical Analysis

Biochemical Properties

2-Undecanoyloxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces. Additionally, this compound has shown affinity for binding with certain receptor proteins, influencing signal transduction pathways . The compound’s ability to modulate enzyme activity and receptor binding highlights its potential as a biochemical tool for studying cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, particularly those involving calcium ions . This modulation of calcium signaling can impact neurotransmitter release and synaptic plasticity. In cancer cells, this compound has demonstrated the ability to alter gene expression, leading to changes in cell proliferation and apoptosis . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound can activate or inhibit transcription factors, thereby influencing the transcription of target genes . These molecular interactions underscore the compound’s potential as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can have varying effects on cellular processes. Long-term exposure to this compound in in vitro studies has revealed its potential to induce oxidative stress and alter cellular homeostasis . These findings highlight the importance of monitoring the temporal effects of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function in rodent models by modulating neurotransmitter levels . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism results in the formation of various metabolites, some of which can exert biological effects. Additionally, this compound can influence the levels of key metabolites within the cell, thereby affecting overall metabolic flux . These interactions highlight the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is uneven, with higher concentrations observed in organs such as the liver and kidneys . These findings provide insights into the compound’s pharmacokinetics and biodistribution.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by specific targeting signals and post-translational modifications . For instance, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-15-11-12-17-14/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRINHMDCFEPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642040
Record name 1-(1,3-Oxazol-2-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-45-7
Record name 1-(2-Oxazolyl)-1-undecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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